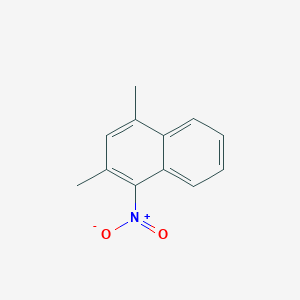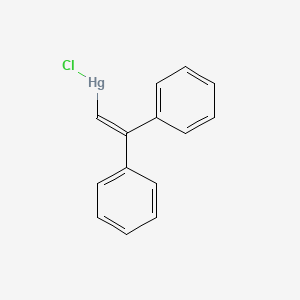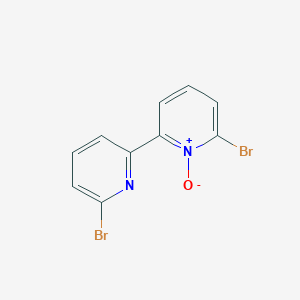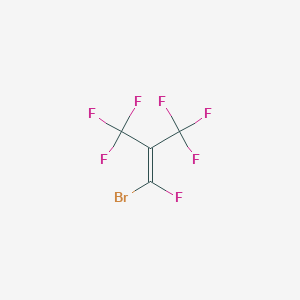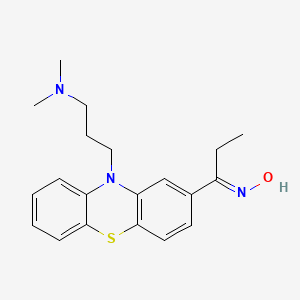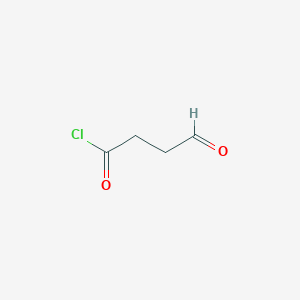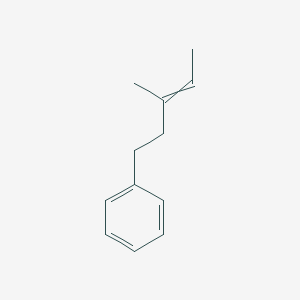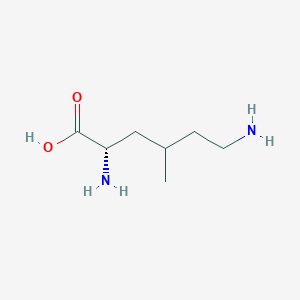
4-Methyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-L-lysine is a derivative of the essential amino acid L-lysine, characterized by the addition of a methyl group at the fourth position of the lysine molecule. This modification alters the chemical properties and biological functions of the compound, making it a subject of interest in various scientific fields, including biochemistry, pharmacology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-L-lysine typically involves the methylation of L-lysine. One common method is the reductive methylation of L-lysine using formaldehyde and sodium cyanoborohydride. This process selectively targets the ε-amino group of lysine, resulting in the formation of this compound . Another approach involves the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to introduce the methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale chemical synthesis, utilizing the aforementioned methods. The process involves optimizing reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-L-lysine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with glyoxal and methylglyoxal to form advanced glycation end-products (AGEs) such as Nε-Carboxymethyl-L-lysine and Nε-Carboxyethyl-L-lysine .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, sodium cyanoborohydride, glyoxal, and methylglyoxal. Reaction conditions often involve specific pH levels, temperatures, and buffer systems to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various methylated derivatives and glycation end-products. These products are of significant interest due to their potential biological and industrial applications .
Wissenschaftliche Forschungsanwendungen
4-Methyl-L-lysine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-L-lysine involves its interaction with specific molecular targets and pathways. The compound exerts its effects primarily through the methylation of lysine residues in proteins, which can alter protein function, stability, and interactions. This methylation is catalyzed by lysine methyltransferases, which transfer a methyl group from S-adenosyl-L-methionine to the lysine residue . The resulting methylated proteins can influence various cellular processes, including gene expression, signal transduction, and DNA repair .
Vergleich Mit ähnlichen Verbindungen
- Nε-Methyl-L-lysine
- Nε-Dimethyl-L-lysine
- Nε-Trimethyl-L-lysine
- Nε-Carboxymethyl-L-lysine
- Nε-Carboxyethyl-L-lysine
Eigenschaften
CAS-Nummer |
34200-94-7 |
|---|---|
Molekularformel |
C7H16N2O2 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(2-3-8)4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
InChI-Schlüssel |
NNIFTGRSDICEMZ-GDVGLLTNSA-N |
Isomerische SMILES |
CC(CCN)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(CCN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


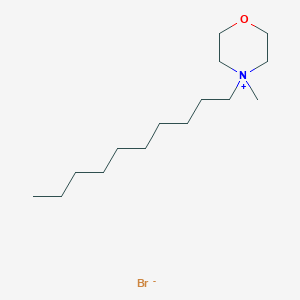
![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
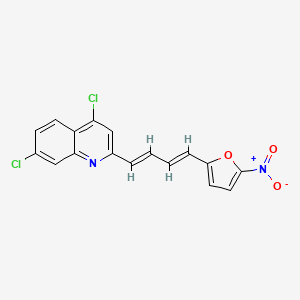
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
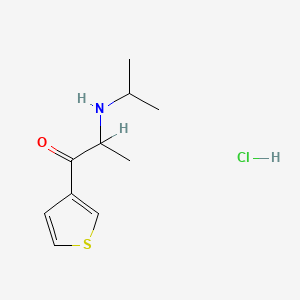
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
